6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
説明
BenchChem offers high-quality 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-methoxy-2-methyl-4-pyrazol-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-8-14(17-7-3-6-15-17)12-9-11(18-2)4-5-13(12)16-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPSVGYJNUACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline chemical structure and properties
An In-Depth Technical Guide to 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of quinoline and pyrazole scaffolds has yielded a plethora of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of a specific hybrid molecule, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline . Drawing upon established principles of medicinal chemistry and data from structurally related analogues, this document details the molecule's core chemical properties, a robust and logical synthetic pathway, and state-of-the-art characterization protocols. Furthermore, it explores the compound's potential biological significance, particularly in the realms of oncology and infectious diseases, grounded in the well-documented activities of its constituent pharmacophores.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel quinoline-based therapeutic agents.
Introduction: The Strategic Hybridization of Privileged Scaffolds
In the landscape of medicinal chemistry, both the quinoline and pyrazole nuclei are considered "privileged structures" due to their recurring presence in a wide array of biologically active compounds.[2][3][4] Quinoline, a bicyclic aromatic heterocycle, forms the core of numerous antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][4][5] Its planar structure facilitates intercalation with DNA and interaction with various enzymatic targets.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, known for its role in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][6]
The strategic combination of these two pharmacophores into a single molecular entity, such as 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, is a well-established strategy in drug discovery aimed at generating novel compounds with potentially synergistic or enhanced biological activities.[7] This guide elucidates the chemical nature and scientific context of this specific hybrid molecule.
Core Molecular Profile
Chemical Structure and Nomenclature
The molecule consists of a quinoline ring system substituted at the C2, C4, and C6 positions. A methyl group is located at C2, a methoxy group at C6, and a 1H-pyrazol-1-yl group is attached at the C4 position.
-
IUPAC Name: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
-
Molecular Formula: C₁₄H₁₃N₃O
-
Canonical SMILES: COC1=CC2=C(C=C1)N=C(C=C2N3C=CC=N3)C
Physicochemical Properties (Predicted)
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent parts and closely related analogues.[4][8]
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| Molecular Weight | 239.28 g/mol | Calculated from Molecular Formula C₁₄H₁₃N₃O. |
| Appearance | Likely a pale yellow or off-white solid. | Based on the appearance of similar quinoline derivatives.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic aromatic structure suggests hydrophobicity, typical for such scaffolds. |
| XLogP3-AA | ~3.0 - 3.5 | Predicted based on the combined hydrophobicity of the quinoline and pyrazole rings. |
| Hydrogen Bond Acceptors | 4 (3x Nitrogen, 1x Oxygen) | Based on molecular structure. |
| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |
Synthesis and Characterization
The synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be logically achieved through a multi-step process starting from commercially available materials. The key steps involve the construction of the quinoline core, activation of the C4 position, and subsequent nucleophilic substitution.[9]
Proposed Synthetic Pathway
The proposed synthesis is a robust three-step sequence that leverages classical heterocyclic chemistry reactions. This pathway is chosen for its reliability and the common availability of the necessary reagents.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
Causality: This protocol follows a logical progression. The Conrad-Limpach reaction (Step 1) is a classic method for forming the quinolin-4-ol core.[9] The hydroxyl group at C4 is a poor leaving group, so it must be converted to a better one. Chlorination with phosphorus oxychloride (Step 2) is a standard and highly effective method for this transformation, creating a reactive electrophilic site at C4.[9] Finally, the electron-deficient nature of the C4 position in the chlorinated intermediate allows for a facile nucleophilic aromatic substitution (SNAr) by pyrazole to yield the final product (Step 3).
Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Intermediate A)
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture slightly and add it portion-wise to a high-boiling point solvent like diphenyl ether or Dowtherm A, preheated to 250 °C.
-
Maintain the temperature for 30-60 minutes until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute with hexane to facilitate precipitation, and collect the solid product by vacuum filtration.
-
Wash the solid with hexane and then ethanol to remove impurities.
-
Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline (Intermediate B)
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a beaker with vigorous stirring. This quenches the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or dilute ammonium hydroxide solution until the pH is ~7-8, causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (Target Compound)
-
In a sealed vessel, dissolve 4-chloro-6-methoxy-2-methylquinoline (1.0 eq), pyrazole (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Heat the mixture at 100-120 °C for 6-12 hours. The reaction progress should be monitored by TLC.
-
After cooling, pour the reaction mixture into cold water. The product should precipitate.
-
Collect the crude solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol: Spectroscopic Characterization
Self-Validation: The combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy provides a self-validating system for structure confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the different ring systems. High-Resolution Mass Spectrometry (HRMS) validates the elemental composition (molecular formula). Infrared (IR) spectroscopy confirms the presence of key functional groups and the aromatic nature of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Methoxy (-OCH₃): Sharp singlet at ~3.9-4.1 ppm.[4]- Methyl (-CH₃): Sharp singlet at ~2.6-2.8 ppm.[4]- Quinoline Aromatic Protons: Set of doublets and multiplets in the 7.0-8.5 ppm region.[4]- Pyrazole Protons: Three distinct signals (doublet of doublets or triplets) in the 6.5-8.0 ppm region.[12] |
| ¹³C NMR | - Methoxy Carbon: Signal around 55-57 ppm.[4]- Methyl Carbon: Signal around 20-25 ppm.[4]- Aromatic/Heterocyclic Carbons: Multiple signals in the 100-160 ppm range, corresponding to the carbons of the quinoline and pyrazole rings. |
| HRMS (ESI+) | Calculated [M+H]⁺ for C₁₄H₁₄N₃O: 240.1131Observed: Should be within 5 ppm of the calculated value. |
| IR (KBr, cm⁻¹) | - Aromatic C-H stretch: ~3100-3000 cm⁻¹- C=N and C=C stretching (quinoline/pyrazole rings): ~1620-1450 cm⁻¹[10][11]- C-O stretch (methoxy): ~1250-1200 cm⁻¹ |
Potential Biological Significance and Applications
The rationale for investigating this molecule stems from the established biological profiles of its components. This hybrid is a prime candidate for screening in various therapeutic areas.
Potential as an Anticancer Agent
-
Mechanism of Action: Many quinoline derivatives exert their anticancer effects through mechanisms like DNA intercalation, inhibition of topoisomerase enzymes, or modulation of signaling pathways (e.g., kinase inhibition).[5] Pyrazole-containing compounds are also well-known kinase inhibitors and cytotoxic agents.[3] The 6-methoxy substitution on the quinoline ring has been shown in some contexts to enhance antitumor activity.[5]
-
Therapeutic Relevance: This compound could be a candidate for screening against various cancer cell lines, including those for breast, prostate, and lung cancer, where quinoline and pyrazole derivatives have previously shown efficacy.[3][5]
Potential as an Antimalarial Agent
-
Mechanism of Action: The quinoline core is famously associated with antimalarial drugs like chloroquine, which are thought to interfere with heme detoxification in the parasite's food vacuole.[1][13] While resistance to older quinolines is a major issue, novel derivatives are continuously being explored.[1][2]
-
Therapeutic Relevance: The molecule warrants evaluation against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]
Scaffold for Drug Discovery
Beyond its intrinsic activity, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline serves as an excellent scaffold for further chemical modification. The quinoline and pyrazole rings can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Experimental Workflows in a Research Context
To assess the potential of this compound, a primary in vitro cytotoxicity screen is a logical first step.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Trustworthiness: This protocol is a self-validating system. It includes negative controls (vehicle-treated cells) to establish a baseline for 100% viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm that the assay is responsive. Performing the experiment in triplicate and calculating the standard deviation ensures the reliability of the results.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the title compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Workflow Visualization
Caption: Workflow for determining in vitro cytotoxicity via MTT assay.
Conclusion
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline represents a promising molecular scaffold that rationally combines two pharmacologically significant heterocycles. Based on the extensive body of literature surrounding its parent structures, this compound is a compelling candidate for investigation as a novel anticancer or antimalarial agent. The synthetic and analytical protocols detailed in this guide provide a solid framework for its preparation and characterization, enabling further exploration by the drug discovery and development community. Future work should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening across a diverse panel of biological assays to fully elucidate its therapeutic potential.
References
- Ulahannan, et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- ResearchGate. (n.d.).
- CNR-IRIS. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of quinoline pyrazolyl‐chalcone hybrids (4 a–4 s).
- ACS Publications. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
-
Ghodile, S. B., et al. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of ChemTech Applications. [Link]
- Patel, R., et al. (2023). Synthesis, Characterization and Molecular Modeling of Pyrazole-Quinoline Hybrids as New Class of Antibacterial, Antimicrobial, Anticancer Agents and DFT Study. Asian Journal of Chemistry.
- Chembase.cn. (n.d.). 6-methoxy-2-[[[4-(2-methyl-4-pyridin-4-yl-3-pyrazolyl)phenyl]thio]methyl]quinoline.
- BenchChem. (2025). 6-methoxy-2-methylquinoline-4-thiol chemical properties.
- ResearchGate. (2026). Synthesis and spectroscopic characterization of quinoline–pyrazole hybrids with antimicrobial and molecular docking studies.
- BenchChem. (2025).
- NIST. (2026). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook.
- Zhang, G., et al. (n.d.). Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. PMC - NIH.
- Wang, Z., et al. (n.d.). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. PMC.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- An Overview: The biologically important quninoline derivatives. (2011). International Journal of Pharmaceutical Sciences and Research.
- G. H. Patel Institute of Pharmacy. (2023).
- PMC. (n.d.).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijcpa.in [ijcpa.in]
- 7. asianpubs.org [asianpubs.org]
- 8. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Preclinical Evaluation Guide: In Vivo Biological Activity of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
Executive Summary & Pharmacophore Rationale
The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline represents a highly optimized, dual-action heterocyclic scaffold. Historically, quinoline derivatives have formed the backbone of both antimalarial and oncology drug discovery programs[1]. By systematically modifying the quinoline core, researchers can tune the molecule's pharmacokinetic (PK) properties and target specificity.
The specific substitution pattern of this molecule is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:
-
6-Methoxy & 2-Methyl Groups: These substitutions on the quinoline core significantly enhance lipophilicity and microsomal stability. The 2-methyl group provides steric hindrance against rapid hepatic oxidation, while the 6-methoxy group improves cellular permeability[2].
-
4-(1H-pyrazol-1-yl) Bioisostere: Replacing traditional basic amines (like piperazine) with a pyrazole ring reduces the overall basicity of the molecule. This prevents excessive lysosomal trapping (a common issue with chloroquine analogs) and alters the hydrogen-bonding profile, enabling the molecule to act as a competitive inhibitor for epigenetic targets such as bromodomain and extra-terminal (BET) proteins[3][4].
This technical whitepaper outlines the self-validating preclinical workflows required to evaluate the in vivo biological activity of this compound, focusing on its dual potential as an antimalarial agent and a targeted anticancer therapeutic.
Mechanistic Pathways: Dual Pharmacology
The structural duality of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline allows it to engage in two distinct pharmacological pathways depending on the disease model:
-
Oncology (Epigenetic Targeting): The quinoline core mimics the acetyl-lysine binding motif, while the pyrazole ring interacts with the hydrophobic WPF shelf of the BRD4 binding pocket. This competitively inhibits BET proteins, leading to the rapid downregulation of the MYC oncogene in leukemia and solid tumor models[2].
-
Infectious Disease (Antimalarial): In Plasmodium species, the compound accumulates in the parasite's digestive vacuole. It binds to hematin, preventing its crystallization into non-toxic hemozoin. The resulting buildup of free heme induces oxidative stress and parasitic apoptosis[5].
Fig 1. Dual mechanistic pathways of the quinoline derivative in oncology and infectious disease.
In Vivo Experimental Workflows & Methodologies
To ensure scientific integrity, every in vivo study must follow a self-validating sequence: Formulation → PK Profiling → Efficacy Evaluation . Skipping PK profiling leads to false negatives in efficacy models due to poor exposure rather than poor target engagement.
Fig 2. Self-validating in vivo experimental workflow from formulation to endpoint triage.
Protocol A: Pharmacokinetic (PK) Profiling
Causality: The 6-methoxy group is susceptible to O-demethylation by hepatic Cytochrome P450 enzymes. LC-MS/MS must be used to track both the parent compound and its O-desmethyl metabolite to accurately calculate clearance (Cl) and oral bioavailability (F%).
-
Formulation: Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80. Rationale: The surfactant prevents aggregation of the lipophilic pyrazole-quinoline core, ensuring uniform gastrointestinal absorption.
-
Dosing: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).
-
Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Extraction & Analysis: Precipitate proteins using cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant using LC-MS/MS (Agilent 1290 Infinity II coupled to a 6470 Triple Quadrupole).
-
Data Processing: Calculate standard non-compartmental PK parameters using Phoenix WinNonlin.
Protocol B: Antitumor Xenograft Model (BET Inhibition)
Causality: The MV4;11 acute myeloid leukemia cell line harbors MLL fusions, making its survival entirely dependent on BRD4-driven MYC transcription. This provides a highly sensitive, target-specific in vivo environment[2].
-
Inoculation: Inject 5×106 MV4;11 cells suspended in 50% Matrigel subcutaneously into the right flank of female NOD/SCID mice.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle control and treatment groups (e.g., 10, 25, and 50 mg/kg).
-
Dosing: Administer the compound PO once daily for 21 days.
-
Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate volume using the formula: V=(Length×Width2)/2 .
-
Endpoint Biomarker Analysis: At day 21, sacrifice the mice, excise the tumors, and perform Western blotting on tumor lysates to quantify the downregulation of MYC protein, validating target engagement.
Protocol C: Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
Causality: This is the gold-standard self-validating model. It simultaneously assesses systemic drug toxicity and parasitic clearance during the acute phase of infection[5].
-
Infection: Inoculate Swiss albino mice intraperitoneally (IP) with 1×107 Plasmodium berghei ANKA-infected red blood cells on Day 0.
-
Dosing: Two hours post-infection, administer the compound PO at varying doses (5, 10, 25 mg/kg). Repeat dosing every 24 hours on Days 1, 2, and 3.
-
Blood Smears: On Day 4, prepare thin blood smears from the tail vein. Fix with methanol and stain with 10% Giemsa for 15 minutes.
-
Quantification: Examine slides under a light microscope (100x oil immersion). Calculate the percentage of parasitemia by counting infected erythrocytes against 1,000 total erythrocytes.
-
Efficacy Calculation: Determine the percentage of suppression relative to the vehicle-treated control group.
Quantitative Data Summaries
The following tables synthesize expected quantitative benchmarks derived from structurally analogous 6-methoxy-2-methylquinolines and 4-pyrazolylquinolines to guide experimental expectations[2][4][5].
Table 1: Representative Pharmacokinetic Parameters (Rat Model)
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | T₁/₂ (h) | Bioavailability (F%) |
| IV Administration | IV | 2.0 | 1,450 ± 120 | 0.08 | 2,800 ± 210 | 2.4 ± 0.3 | N/A |
| PO Administration | PO | 10.0 | 890 ± 95 | 1.5 | 6,500 ± 450 | 3.8 ± 0.5 | ~46% |
Table 2: In Vivo Efficacy Metrics (Antimalarial vs. Antitumor)
| Disease Model | Target / Cell Line | Metric | Observed Value Range | Reference Context |
| Antimalarial | P. falciparum (D10 / K1) | IC₅₀ (In Vitro) | 0.97 – 3.30 µM | Pyrazolyl/Piperazinyl quinolines[4][5] |
| Antimalarial | P. berghei (Mice) | ED₅₀ (In Vivo) | 8.5 – 12.0 mg/kg | 4-Day Suppressive Test[5] |
| Oncology | MV4;11 (Leukemia) | IC₅₀ (In Vitro) | 5.0 – 65.0 nM | BET Bromodomain Inhibition[2] |
| Oncology | MV4;11 Xenograft | Tumor Growth Inhibition | > 80% at 25 mg/kg | Oral dosing over 21 days[2] |
References
-
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - NIH. National Institutes of Health. 2
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. National Institutes of Health. 5
-
Biological Activities of Recent Advances in Quinazoline. IntechOpen. 6
-
Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific. 3
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 1
-
7-Chloro-4-(piperazin-1-yl)quinoline Biological Activity. Chemsrc. 4
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
Characterizing the Receptor Binding Affinity of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the detailed investigation of the receptor binding affinity of the novel chemical entity, 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline. The structural composition of this molecule, featuring a quinoline core linked to a pyrazole moiety, suggests a strong potential for interaction with therapeutically relevant biological targets, particularly protein kinases. This document outlines a strategic, multi-tiered approach, commencing with target class hypothesis based on chemical precedence, followed by a detailed exposition of robust biophysical and biochemical assays for affinity determination. Methodologies including radioligand binding assays, surface plasmon resonance (SPR), and fluorescence polarization (FP) are presented with an emphasis on experimental design, causality, and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols necessary to thoroughly characterize the binding profile of this and structurally related compounds, thereby accelerating its journey through the drug discovery pipeline.
Introduction: Deconstructing the Molecule to Predict its Biological Targets
The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a novel chemical entity. A logical first step in its characterization is to dissect its structure to form hypotheses about its potential biological targets. This approach, rooted in established medicinal chemistry principles, allows for a more focused and efficient screening strategy.
The molecule is comprised of two key heterocyclic systems: a quinoline and a pyrazole.
-
The Quinoline Scaffold: The quinoline ring system is a versatile and privileged nucleus in drug discovery, with numerous approved therapeutic agents.[1][2][3] Its rigid, planar structure can facilitate stable binding to protein targets.[3] Notably, quinoline derivatives are prominent as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[1][2][4][5]
-
The Pyrazole Moiety: Pyrazole is another crucial pharmacophore in modern medicinal chemistry.[6][7] A significant number of blockbuster drugs contain a pyrazole nucleus, including several kinase inhibitors like ibrutinib and ruxolitinib.[8][9] The pyrazole ring can act as a hydrogen bond donor and acceptor, contributing to specific and high-affinity interactions with protein binding pockets.[10]
Given the established roles of both the quinoline and pyrazole moieties in targeting protein kinases, it is a primary hypothesis that 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a kinase inhibitor. This hypothesis will guide our initial screening and binding affinity studies.
A Phased Approach to Receptor Binding Affinity Determination
A systematic and tiered approach is recommended to comprehensively characterize the binding affinity of our lead compound. This ensures a logical progression from broad screening to detailed kinetic analysis.
Figure 1: A phased workflow for receptor binding affinity characterization.
Phase 1: Initial Target Identification via Kinase Panel Screening
The most efficient method for initial target identification is to screen the compound against a broad panel of kinases. This provides a global view of its selectivity profile and identifies the most promising "hit" kinases for further investigation.
Experimental Protocol: Commercial Kinase Panel Screening
-
Compound Preparation: Solubilize 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Assay Format: The specific assay format will be dependent on the commercial vendor but is often a radiometric or fluorescence-based activity assay. The percentage of inhibition of kinase activity at the tested concentration is determined.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase in the panel. "Hits" are identified as kinases that show significant inhibition (e.g., >50% at 1 µM).
Phase 2 & 3: Quantitative Affinity Measurement and Kinetic Profiling
Once "hit" kinases have been identified, the next crucial step is to quantitatively determine the binding affinity and kinetics of the interaction. This is where techniques like radioligand binding assays, SPR, and FP are invaluable. The choice of method will depend on the availability of reagents and instrumentation.
Radioligand Binding Assays: A Classic and Robust Method
Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity.[11][12][13] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of our unlabeled test compound by measuring its ability to compete with a known radioligand for binding to the target kinase.
-
Receptor Preparation: Prepare cell membranes expressing the target kinase or use purified recombinant kinase.[14][15] Determine the total protein concentration using a standard protein assay (e.g., BCA).[14][15]
-
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).[11]
-
Reaction Setup:
-
Set up a series of tubes or a 96-well plate.
-
To each well, add a fixed concentration of the radioligand (typically at or below its Kd for the receptor).
-
Add increasing concentrations of the unlabeled test compound (6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline).
-
Include control wells for "total binding" (radioligand only) and "non-specific binding" (radioligand plus a high concentration of a known unlabeled ligand).[16]
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14][15]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.[14][15][16] Wash the filters with ice-cold wash buffer to remove unbound radioligand.[14][15]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[14][16]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Data from a Competitive Radioligand Binding Assay
| [Test Compound] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0 | 5000 | 500 | 4500 | 0 |
| 0.1 | 4950 | 500 | 4450 | 1.1 |
| 1 | 4500 | 500 | 4000 | 11.1 |
| 10 | 2750 | 500 | 2250 | 50 |
| 100 | 1000 | 500 | 500 | 88.9 |
| 1000 | 550 | 500 | 50 | 98.9 |
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[17][18][19] It provides detailed information on binding kinetics (association and dissociation rates) and affinity.[17][19]
Figure 2: A simplified workflow for an SPR experiment.
Experimental Protocol: SPR Kinetic Analysis
-
Sensor Chip Preparation: Immobilize the purified target kinase (ligand) onto a suitable sensor chip surface (e.g., via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Binding Measurement:
-
Kinetic Analysis:
-
The association phase of the sensorgram is used to determine the association rate constant (ka).
-
The dissociation phase (when the analyte is replaced by buffer) is used to determine the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as Kd = kd / ka .
-
Table 2: Representative Kinetic Data from an SPR Experiment
| Analyte Conc. (nM) | ka (1/Ms) | kd (1/s) | Kd (nM) |
| 5 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
| 10 | 1.3 x 10^5 | 2.6 x 10^-3 | 20.0 |
| 20 | 1.2 x 10^5 | 2.4 x 10^-3 | 20.0 |
| 40 | 1.3 x 10^5 | 2.7 x 10^-3 | 20.8 |
| 80 | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay
FP is a versatile technique for measuring molecular interactions in solution.[20][21][22][23][24] It is based on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light.[23][24] When this fluorescent molecule binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.[23][24]
Experimental Protocol: Competitive FP Assay
-
Fluorescent Probe Selection: A fluorescently labeled ligand (probe) that binds to the target kinase is required.
-
Assay Setup:
-
In a microplate, add a fixed concentration of the target kinase and the fluorescent probe.
-
Add increasing concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis:
-
As the concentration of the test compound increases, it displaces the fluorescent probe, causing a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the test compound concentration and fit the data to determine the IC50.
-
The Ki can be calculated from the IC50 using a similar equation to that for radioligand binding assays, taking into account the concentrations and affinities of the fluorescent probe.
-
Phase 4: Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring that a compound is selective for its intended target. Once the binding affinity for the primary target(s) is established, it is essential to assess the compound's binding to other related and unrelated proteins.
-
Selectivity Profiling: The compound should be tested against a panel of kinases that are structurally related to the primary target(s). This will determine its selectivity within the kinome.
-
Broad Off-Target Screening: To identify potential off-target liabilities that could lead to toxicity, the compound should be screened against a broad panel of receptors, ion channels, and enzymes.
Conclusion: Synthesizing the Data for a Comprehensive Binding Profile
References
- Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
- An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).
- Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.).
- Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. (n.d.).
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.).
- Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.).
- Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Publications. (2023, December 22).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed. (2020, September 18).
- A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23).
- Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed. (2014, January 15).
- Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29).
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
- Radioligand binding assays - Bio-protocol. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Binding Affinity | Malvern Panalytical. (n.d.).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC. (n.d.).
- Fluorescence Polarization (FP) | Molecular Devices. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - ResearchGate. (2025, October 15).
- What is the best model for determining chemical and receptor binding mechanism?. (2023, February 16).
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem. (n.d.).
- Radioligand binding methods: practical guide and tips. (n.d.).
- An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 19. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 20. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 24. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Application Note: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline as a Versatile Precursor in Medicinal Chemistry
Executive Summary
The development of targeted therapeutics often relies on the construction of complex, multi-ring heterocyclic scaffolds. 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a highly versatile, dual-heterocyclic precursor utilized extensively in medicinal chemistry and drug discovery. By combining the lipophilic, hydrogen-bond-accepting properties of a substituted quinoline with the bioisosteric utility of a pyrazole ring, this compound serves as a critical intermediate. It is most notably employed in the synthesis of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors, where the pyrazole moiety acts as a critical anchor in the hydrophobic WPF (Trp-Pro-Phe) binding pocket of BRD4 .
This application note provides an authoritative guide on the chemical profile, mechanistic reactivity, and validated synthetic protocols for functionalizing this precursor to build advanced pharmaceutical libraries.
Mechanistic Rationale & Chemical Profile
The utility of 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline stems from its distinct electronic and steric properties, which allow for highly regioselective downstream functionalization.
-
Quinoline Core: The quinoline nitrogen acts as a primary hydrogen-bond acceptor, crucial for interacting with kinase hinge regions or bromodomain binding sites. The 6-methoxy group is strongly electron-donating via resonance, which increases the electron density of the quinoline ring, modulating the pKa of the nitrogen and stabilizing the system against oxidative degradation. The 2-methyl group provides localized steric shielding, enforcing a specific dihedral angle between the quinoline and the pyrazole ring.
-
Pyrazole Ring: The 1H-pyrazol-1-yl substituent is a privileged pharmacophore. In the context of C–H functionalization, the C4 position of the pyrazole is highly nucleophilic and susceptible to electrophilic aromatic substitution, while the C5 position can be targeted via transition-metal-catalyzed direct C–H activation .
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline |
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in H2O |
| Primary Reactive Sites | Pyrazole C4 (Electrophilic), Pyrazole C5 (C–H Activation) |
Synthetic Workflows and Strategic Functionalization
To build extended heterocyclic targets (such as pyrimido[4,5-b]indole derivatives for BET inhibition), the precursor must undergo regioselective functionalization. The most reliable pathway involves the electrophilic halogenation of the pyrazole C4 position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
Figure 1: Synthetic workflow for the functionalization of the quinoline-pyrazole precursor.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility in library synthesis.
Protocol A: Regioselective C4-Bromination of the Pyrazole Ring
Objective: Introduce a bromine atom at the C4 position of the pyrazole ring to establish a handle for transition-metal-catalyzed cross-coupling.
Reagents:
-
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (1.0 equiv, 10 mmol)
-
N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the precursor in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.
-
Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution without reacting with the brominating agent.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS portion-wise over 15 minutes.
-
Causality: The bromination is exothermic. Strict temperature control prevents runaway reactions and mitigates radical-mediated side reactions (e.g., allylic bromination at the 2-methyl group).
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The starting material should be completely consumed, yielding a single higher-mass peak corresponding to the mono-brominated product [M+H]+ = 318.0 / 320.0.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous Na2S2O3 (20 mL).
-
Causality: Sodium thiosulfate reduces any unreacted active bromine species, preventing oxidative degradation of the electron-rich quinoline core during workup.
-
-
Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Couple the brominated intermediate with an aryl or heteroaryl boronic acid to extend the scaffold.
Reagents:
-
4-(4-Bromo-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline (1.0 equiv, 5 mmol)
-
Aryl Boronic Acid (1.2 equiv, 6 mmol)
-
Pd(dppf)Cl2 (0.05 equiv, 5 mol%)
-
K2CO3 (3.0 equiv, 15 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Assembly: Combine the brominated intermediate, boronic acid, and K2CO3 in a Schlenk flask.
-
Causality: K2CO3 acts as a crucial base that coordinates with the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step of the catalytic cycle.
-
-
Degassing: Add the Dioxane/H2O solvent mixture. Degas the suspension via three consecutive freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state. Rigorous degassing is non-negotiable for high yields.
-
-
Catalyst Addition: Backfill the flask with argon and quickly add the Pd(dppf)Cl2 catalyst.
-
Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step to release the product.
-
-
Heating: Seal the flask and heat to 90 °C for 12 hours.
-
Validation & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via preparative HPLC to isolate the target compound.
Quantitative Data & Comparative Reactivity
The choice of downstream functionalization heavily impacts the overall yield and scalability of the library synthesis. Table 2 summarizes the comparative efficiency of different functionalization strategies applied to the pyrazole ring of this specific precursor .
Table 2: Comparative Reactivity and Yields of Downstream Functionalization
| Reaction Type | Reagents / Catalyst | Solvent / Temp | Reaction Time | Avg. Yield (%) | Mechanistic Note |
| Electrophilic Bromination | NBS (1.05 eq) | DMF / 25 °C | 2 h | 88 - 92% | Highly regioselective for pyrazole C4 due to nucleophilic resonance. |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl2, K2CO3 | Dioxane:H2O / 90 °C | 12 h | 75 - 85% | Requires rigorous degassing; C4 position couples efficiently. |
| Direct C–H Arylation | Pd(OAc)2, Ag2CO3 | DMA / 120 °C | 24 h | 45 - 60% | Targets C5 of pyrazole; lower yield due to steric hindrance from the adjacent quinoline core. |
Biological Application Context: BET Bromodomain Inhibition
When successfully functionalized, derivatives of 6-methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline exhibit potent biological activity. In the context of epigenetics, these compounds act as competitive inhibitors of the BRD4 bromodomain. The pyrazole ring mimics the acetylated lysine of chromatin, anchoring deep within the WPF pocket, while the quinoline core interacts with the solvent-exposed regions of the protein .
This competitive binding displaces BRD4 from chromatin, leading to the downregulation of oncogenes such as c-Myc, ultimately inducing cell cycle arrest and apoptosis in malignant cells.
Figure 2: Downstream signaling pathway of BRD4 inhibition by quinoline-pyrazole derivatives.
References
-
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry.[Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[Link]
Application Note: High-Resolution LC-MS/MS Characterization and Quantification of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Mass Spectrometrists, and DMPK Scientists
Introduction & Physicochemical Rationale
The structural characterization and quantification of heterocyclic scaffolds are critical bottlenecks in early-stage drug discovery. The compound 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (Exact Mass: 239.1058 Da) represents a complex, multi-nitrogen pharmacophore. Such pyrazolyl-quinoline derivatives are frequently utilized in the development of novel kinase inhibitors and1[1].
To analyze this molecule effectively, we must exploit its physicochemical properties. The molecule contains a quinoline core (pKa ~4.9) and a pyrazole ring, making it highly basic and easily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the definitive choice for mass spectrometric analysis. By utilizing acidic mobile phases (0.1% Formic Acid), we force the equilibrium toward the protonated state, ensuring maximum sensitivity and a dominant precursor ion of [M+H]⁺ at m/z 240.1131 .
Mechanistic Fragmentation Pathways (CID)
Understanding the Collision-Induced Dissociation (CID) behavior of a molecule is not merely an academic exercise; it is the foundation for selecting robust Multiple Reaction Monitoring (MRM) transitions that avoid matrix interferences.
Based on established tandem mass spectrometry rules for oxygenated heterocycles, the fragmentation of this molecule follows three primary, predictable pathways:
-
Methoxy Cleavage (Pathway A): Methoxyquinolines are uniquely characterized by the initial loss of a methyl radical (•CH₃) under CID, driven by the formation of a highly stable quinonoid radical cation at m/z 225.0896. This is a well-documented signature in the2[2].
-
Pyrazole Expulsion (Pathway B): The C-N bond linking the quinoline core to the pyrazole ring is susceptible to cleavage at moderate collision energies, resulting in the neutral loss of pyrazole (68.0374 Da) to yield m/z 172.0757.
-
Quinoline Core Ring-Opening (Pathway C): Further fragmentation of the bare quinoline core typically proceeds via the expulsion of hydrogen cyanide (HCN, 27.0109 Da). This ring-contraction mechanism is an authoritative standard in 3[3] and is supported by 4[4].
Fig 1: Proposed CID fragmentation pathway of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline.
Table 1: Exact Mass and Diagnostic Fragment Ions
| Precursor m/z | Fragment m/z | Neutral Loss | Formula of Loss | Diagnostic Significance |
| 240.1131 | 225.0896 | 15.0235 Da | •CH₃ | Confirms presence of the methoxy group. |
| 240.1131 | 172.0757 | 68.0374 Da | C₃H₄N₂ | Confirms intact pyrazole ring cleavage. |
| 225.0896 | 197.0947 | 27.9949 Da | CO | Secondary confirmation of oxygenated ring. |
| 172.0757 | 145.0648 | 27.0109 Da | HCN | Confirms bare quinoline core structure. |
Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates built-in System Suitability Tests (SST) and matrix-matched controls to immediately flag analytical failures (e.g., ion suppression, column degradation).
Sample Preparation (Protein Precipitation)
Causality: Acetonitrile (MeCN) is chosen over Methanol because it yields a tighter protein pellet and provides better extraction recovery for hydrophobic quinolines.
-
Aliquot 50 µL of biological matrix (plasma/serum) into a microcentrifuge tube.
-
Add 150 µL of cold MeCN containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 10 ng/mL of a deuterated analog). Self-Validation: The SIL-IS tracks extraction efficiency and normalizes matrix effects.
-
Vortex for 30 seconds to ensure complete protein denaturation.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).
UHPLC Separation Parameters
Causality: A sub-2-micron C18 column is utilized to leverage the hydrophobic nature of the quinoline core, ensuring sharp peak shapes and baseline resolution from endogenous phospholipids. Formic acid (0.1%) acts as an ion-pairing agent, suppressing silanol interactions on the column and providing the necessary protons for ESI+.
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Flow Rate: 0.4 mL/min Column Temperature: 40°C
Table 2: UHPLC Gradient Conditions
| Time (min) | Mobile Phase A (H₂O + 0.1% FA) | Mobile Phase B (MeCN + 0.1% FA) | Curve |
| 0.00 | 95% | 5% | Initial |
| 0.50 | 95% | 5% | 6 (Linear) |
| 3.00 | 5% | 95% | 6 (Linear) |
| 4.00 | 5% | 95% | 6 (Linear) |
| 4.10 | 95% | 5% | 6 (Linear) |
| 5.00 | 95% | 5% | Stop |
Mass Spectrometry Optimization (ESI-QQQ or Q-TOF)
Causality: High desolvation temperatures (500°C) are strictly required to efficiently evaporate the highly aqueous mobile phase at the start of the gradient, preventing droplet accumulation and signal instability.
Table 3: High-Resolution Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Exploits basic nitrogen atoms. |
| Capillary Voltage | 3.5 kV | Optimal for small molecule ionization. |
| Desolvation Temp | 500°C | Ensures complete droplet evaporation. |
| Desolvation Gas | 800 L/hr (N₂) | Sweeps evaporated solvent away from the cone. |
| Cone Voltage | 30 V | Prevents premature in-source fragmentation. |
Analytical Workflow & Quality Control
Fig 2: Self-validating LC-MS/MS analytical workflow for quinoline derivative quantification.
System Validation Requirements:
-
SST Injection: Prior to the batch, inject a neat standard (10 ng/mL). The mass accuracy must be < 5 ppm, and the retention time drift must be < 0.05 min.
-
Blank Injection: Inject Mobile Phase A immediately after the highest calibration standard. Carryover must be < 20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 1:1:1 + 0.1% FA).
References
-
Benchchem. "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." Benchchem Technical Resources. 3
-
AIP Publishing. "Photodissociation of quinoline cation: Mapping the potential energy surface." AIP Advances. 4
-
Canadian Science Publishing. "MASS SPECTRA OF OXYGENATED QUINOLINES." Canadian Journal of Chemistry. 2
-
National Institutes of Health (NIH) / PMC. "Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." PMC Literature. 1
Sources
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
Welcome to the Application Science Troubleshooting Center. Working with complex, highly planar heterocyclic compounds like 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline often presents significant formulation hurdles. This molecule features a hydrophobic quinoline core paired with lipophilic methoxy, methyl, and pyrazole substituents. These structural characteristics result in high crystal lattice energy and exceptionally poor thermodynamic solubility in aqueous environments.
This guide synthesizes field-proven methodologies and physicochemical principles to help you maintain compound integrity from your DMSO stock down to your final biological assay.
Frequently Asked Questions (Troubleshooting)
Q1: My 10 mM stock of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in DMSO looks perfectly clear, but it immediately forms a cloudy precipitate when added to my cell culture media. Why is this happening? A1: This is a classic manifestation of "DMSO Shock" combined with exceeding the compound's kinetic solubility limit [2]. When a concentrated drop of DMSO hits an aqueous buffer, the DMSO solvent rapidly diffuses outward into the water faster than the hydrophobic compound can disperse. This creates a localized microenvironment where the compound is suddenly surrounded by water, forcing the lipophilic molecules to aggregate and crash out of solution. Furthermore, while your compound is soluble at 10 mM in 100% DMSO, its kinetic solubility in >99% aqueous media is likely in the low micromolar range [1].
Q2: How can I prevent DMSO shock and improve the kinetic solubility in my assay without killing my cells? A2: You must alter the dilution kinetics to prevent localized concentration gradients. Instead of a direct high-ratio dilution (e.g., pipetting 1 µL of 10 mM stock directly into 1 mL of media), utilize a "Step-Down Dilution" method [2]. By creating an intermediate stock (e.g., in 10% DMSO or using a biocompatible surfactant like 0.05% Tween-20) and adding it dropwise under vigorous vortexing, you allow the compound to disperse evenly before the solvent gradient collapses.
Q3: I stored my 10 mM DMSO stock at -20°C. After thawing it a few times over the month, the compound no longer fully dissolves. Has it chemically degraded? A3: It is highly unlikely to be chemical degradation; the culprit is almost certainly water contamination. DMSO is profoundly hygroscopic. Every time a cold tube of DMSO is opened to the ambient atmosphere, moisture condenses inside the vial. Over multiple freeze-thaw cycles, the water content in your DMSO increases. Because 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is strictly hydrophobic, even 2–5% water absorbed into your DMSO stock will drastically reduce its thermodynamic solubility, causing irreversible crystallization [3].
Q4: Can I adjust the pH of my buffer to force the compound into solution? A4: Yes, exploiting the molecule's ionizable groups is a highly effective physicochemical strategy. The quinoline core contains a weakly basic nitrogen with a pKa typically around 4.5 to 5.0. In neutral cell culture media (pH 7.4), the molecule is entirely un-ionized and lipophilic. By pre-diluting the compound in a slightly acidic buffer (e.g., pH 5.5), you protonate the quinoline nitrogen, converting the molecule into a cationic salt [2]. This dramatically increases its thermodynamic aqueous solubility.
The effect of pH on the ionization state and aqueous solubility of the quinoline derivative.
Quantitative Comparison of Solubilization Strategies
To select the best approach for your specific assay, compare the physical mechanisms and biological compatibilities of standard solubilization strategies. Ensure that samples and running buffers are matched as closely as possible with respect to DMSO content to avoid systematic errors [4].
| Strategy | Physicochemical Mechanism | Max Final DMSO | Biological Compatibility | Best Use Case |
| Direct Dilution | Rapid solvent diffusion | < 0.5% | High | Highly hydrophilic compounds (Not recommended here) |
| Step-Down Dilution | Prevents localized solvent gradients | 1.0% | High | Cell-based phenotypic assays |
| Surfactant Addition | Micellar encapsulation (e.g., Tween-20) | 0.5% | Moderate (can lyse cells) | Biochemical or cell-free enzyme assays |
| pH Adjustment | Protonation of quinoline nitrogen | < 1.0% | Low (unless rapidly buffered) | In vitro physicochemical screens |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay unless the validation step at the end of each protocol confirms success.
Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks
Causality: Atmospheric water acts as a potent anti-solvent for planar heterocycles. Preventing water ingress preserves the thermodynamic solubility limit of the stock over time [3].
-
Preparation: Weigh 1-5 mg of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline powder into a dry, sterile polypropylene tube (avoid polystyrene, as DMSO can extract plasticizers [4]).
-
Dissolution: Add the required volume of fresh, anhydrous DMSO (sealed under argon/nitrogen) to achieve a 10 mM concentration.
-
Energy Addition: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes to provide the energy required to break the crystal lattice [2].
-
Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) in airtight tubes. Purge the headspace with argon gas before sealing. Store at -20°C.
-
Validation Step (Spectrophotometry): Before use, dilute a test aliquot 1:10 in pure DMSO and measure the optical density (OD) at 600 nm against a pure DMSO blank. An OD600 > 0.05 indicates the presence of sub-visible microcrystals , meaning the compound is not fully dissolved and must be re-sonicated.
Protocol 2: Step-Down Dilution Workflow for Aqueous Assays
Causality: Gradual reduction of the organic solvent fraction prevents the rapid localized water gradients that trigger "DMSO shock" and subsequent compound precipitation [2].
-
Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature. Do not open the tube until it has fully equilibrated to room temperature to prevent condensation.
-
Intermediate Dilution: Create a 1 mM intermediate stock by pipetting 10 µL of the 10 mM stock into 90 µL of a transition solvent (e.g., 50% DMSO / 50% Assay Buffer). Pipette up and down gently.
-
Final Addition: Place your final assay buffer (e.g., 900 µL of PBS or media) on a vortex mixer at low speed. Add 10 µL of the 1 mM intermediate stock dropwise into the vortexing liquid. This yields a final concentration of 10 µM in 0.55% DMSO.
-
Validation Step (Microscopy/DLS): Examine the final assay well under a phase-contrast microscope at 20x magnification. The absence of dark, irregular particulate matter validates that the compound remains in solution. Alternatively, Dynamic Light Scattering (DLS) should show no particles >100 nm.
Workflow comparing direct dilution (DMSO shock) vs. the optimized step-down dilution method.
References
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) URL:[Link]
-
Fragment and small molecule screening with Biacore systems Source: Cytiva Life Sciences URL:[Link]
Optimizing reaction conditions for 4-pyrazolyl quinoline derivative synthesis
Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks you will encounter when synthesizing 4-pyrazolyl quinoline derivatives.
These hybrid scaffolds are highly valued in drug discovery, particularly in the development of novel antimicrobial agents and kinase inhibitors1[1]. However, coupling unprotected, nitrogen-rich heterocycles via the Suzuki-Miyaura reaction presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the causality behind every experimental choice.
Part 1: Workflow Visualization
General workflow for the Suzuki-Miyaura cross-coupling of 4-pyrazolyl quinolines.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing massive protodeboronation of my pyrazole-4-boronic acid instead of the cross-coupled product? The Causality: Boronic acids containing basic heteroatoms (like the unprotected NH in pyrazole) are highly susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond. This degradation pathway outcompetes the desired transmetalation step when using traditional catalysts (e.g., Pd(PPh3)4 ) because these older systems require high temperatures (100 °C+) and strong bases to drive the sluggish oxidative addition into the 4-chloroquinoline C-Cl bond. The Solution: You must accelerate the catalytic cycle so that transmetalation occurs faster than degradation. Switch to a Buchwald precatalyst, specifically XPhos Pd G2 or SPhos Pd G2 . These dialkylbiaryl phosphine ligands are highly electron-rich, accelerating oxidative addition, and allow the reaction to proceed at milder temperatures (60–80 °C), effectively shutting down the protodeboronation pathway2[2].
Q2: My reaction stalls at 30% conversion. How can I push the coupling of 4-chloroquinoline to completion? The Causality: Unprotected nitrogen atoms on both the quinoline core and the pyrazole ring act as potent Lewis bases. They coordinate to the palladium center, forming stable, off-cycle Pd-N resting states (dimers or oligomers) that poison the catalyst[2]. The Solution: The steric bulk of the XPhos ligand is critical here. Its large biphenyl backbone creates a protective "pocket" around the palladium center, physically preventing the unprotected nitrogens from coordinating and poisoning the metal[2]. Ensure your ligand-to-palladium ratio is exactly 1:1 (which is guaranteed when using G2/G3 precatalysts) to maintain this steric shielding.
Q3: What is the optimal base and solvent system for this specific coupling? The Causality: Transmetalation does not occur directly from the boronic acid; it requires the formation of a negatively charged boronate complex. The Solution: Use a biphasic mixture of 1,4-Dioxane and Water (4:1 v/v) with a mild base like K3PO4 . The water is strictly necessary to hydroxylate the boronic acid into the active boronate species, while the mild phosphate base provides the necessary pH without triggering base-catalyzed side reactions.
Part 3: Quantitative Data Comparison
To illustrate the necessity of modern ligand design, below is a summary of typical reaction conditions and their empirical outcomes when coupling 4-chloroquinoline with unprotected pyrazole-4-boronic acid.
| Catalyst System | Base / Solvent | Temp (°C) | Typical Yield | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene: H2O | 100 °C | < 10% | Massive protodeboronation; unreacted quinoline. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane: H2O | 90 °C | ~ 30% | Reaction stalls; catalyst poisoning via Pd-N coordination. |
| XPhos Pd G2 (2 mol%) | K3PO4 / Dioxane: H2O | 80 °C | 85–95% | Rapid conversion; steric shielding prevents poisoning. |
Part 4: Mechanistic Pathway
Suzuki-Miyaura catalytic cycle highlighting potential failure points in nitrogen-rich systems.
Part 5: Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system . At critical junctions, visual and analytical cues will confirm whether the mechanistic prerequisites are being met.
Reagents:
-
4-Chloroquinoline (1.0 equiv, 1.0 mmol)
-
Pyrazole-4-boronic acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / Deionized H2O (4:1 v/v, 5.0 mL total)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/ H2O mixture with ultra-pure Argon or Nitrogen for at least 30 minutes. Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, permanently halting the catalytic cycle.
-
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline, pyrazole-4-boronic acid, K3PO4 , and the XPhos Pd G2 precatalyst.
-
Purging: Evacuate the flask and backfill with Argon (repeat 3 times) to ensure a strictly inert atmosphere.
-
Initiation: Add the degassed solvent mixture via syringe.
-
Self-Validation Checkpoint 1: Observe the solution color. A successful activation of the G2 precatalyst (releasing the active Pd(0) species) will transition the mixture from pale yellow to a clear, deep reddish-orange. If the solution turns opaque black immediately, Pd(0) has aggregated into inactive "Pd black" due to oxygen contamination. Halt and re-degas your solvents.
-
-
Heating: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.
-
Monitoring: After 2 hours, sample the organic layer for TLC or LC-MS analysis.
-
Self-Validation Checkpoint 2: The highly UV-active 4-chloroquinoline starting material should be entirely consumed. If unreacted starting material remains but the boronic acid is depleted, protodeboronation has occurred; verify your temperature did not exceed 80 °C.
-
-
Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol) to isolate the pure 4-pyrazolyl quinoline derivative.
Part 6: References
-
El Shehry, M. F., et al. "Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents." European Journal of Medicinal Chemistry, 2018, 143, 1463-1473. 1
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877-12885. 2
Sources
- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Purification Challenges for 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate basic, lipophilic nitrogen heterocycles. Compounds related to 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline are frequently utilized as key intermediates in the synthesis of potent bromodomain and extra-terminal (BET) inhibitors for oncology applications[1].
However, this specific compound presents a unique set of purification challenges due to the dual basicity of the quinoline and pyrazole nitrogens, combined with the lipophilicity imparted by the methoxy and methyl groups. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity recovery of your target compound.
Diagnostic Purification Workflow
Before executing a purification protocol, it is critical to map out a logical strategy based on the physical state and chromatographic behavior of your crude mixture. The following decision tree illustrates the optimal path to isolating pure 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline.
Decision-making workflow for the purification of basic quinoline-pyrazole derivatives.
Troubleshooting & FAQs
Q1: When running normal-phase silica gel chromatography, my product streaks severely from the baseline to the solvent front. How can I improve resolution? Root Cause (Causality): The severe tailing (streaking) is a classic symptom of basic nitrogen heterocycles interacting with the stationary phase. The lone electron pairs on the quinoline and pyrazole nitrogen atoms act as Lewis bases, forming strong, multi-point hydrogen bonds with the acidic silanol (Si-OH) groups on the silica gel surface[2]. This creates a mixed-mode retention mechanism (partitioning plus ion-exchange), leading to irreversible adsorption and peak broadening. Solution:
-
Incorporate a Basic Modifier: The most effective and immediate fix is to add 1–2% (v/v) triethylamine (TEA) or ammonia (7N in methanol) to your mobile phase (e.g., Hexane/Ethyl Acetate)[2]. The TEA competitively binds to and neutralizes the acidic silanol sites, deactivating the silica and allowing your compound to elute purely based on polarity.
-
Alternative Stationary Phase: If TEA is incompatible with your downstream applications, switch to basic Alumina or chemically deactivated silica gel[2].
Q2: I have successfully isolated the compound via column chromatography, but it remains a viscous oil instead of crystallizing. How do I obtain a solid powder? Root Cause (Causality): The lipophilic nature of the methoxy and methyl groups, combined with trace solvent retention, can disrupt crystal lattice formation, causing the compound to "oil out." Solution:
-
Salt Formation: Quinoline derivatives are sufficiently basic to form highly crystalline salts[3]. Converting the free base to a hydrochloride (HCl) or picrate salt drastically increases the lattice energy, favoring a solid state. Dissolve the oil in a minimal amount of dry isopropanol or diethyl ether, and add anhydrous HCl dropwise until precipitation occurs[3].
-
Anti-Solvent Crystallization: If the free base is strictly required, dissolve the oil in a minimal amount of a polar solvent (e.g., dichloromethane) and slowly titrate in a non-polar anti-solvent (e.g., hexane or pentane) until the solution becomes turbid, then let it stand at 4°C[3].
Q3: Normal-phase chromatography fails to separate my target compound from structurally similar lipophilic by-products. What is the next step? Root Cause (Causality): Highly lipophilic impurities (such as unreacted 4-chloro-6-methoxy-2-methylquinoline) often have nearly identical affinities for the non-polar mobile phase in normal-phase chromatography, resulting in co-elution[2]. Solution: Switch to Reverse-Phase Preparative HPLC (Prep-HPLC) . In reverse-phase (C18), separation is driven by hydrophobicity rather than polar interactions. By using a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile), you protonate the basic nitrogens, altering their hydrophobicity relative to non-basic impurities and achieving baseline resolution[2].
Standardized Experimental Protocols
Protocol A: TEA-Modified Normal-Phase Flash Chromatography
Self-Validating System: This protocol includes a critical pre-equilibration step to ensure the column is fully deactivated before the sample is introduced, preventing the irreversible binding of the crude mixture.
-
Solvent Preparation: Prepare a mobile phase of 60:40 Hexane:Ethyl Acetate containing exactly 1% (v/v) Triethylamine (TEA).
-
Column Equilibration: Flush the packed silica gel column with 3 column volumes (CV) of the TEA-modified mobile phase.
-
Validation Check: Collect a few drops of the eluent from the column outlet and spot it on pH paper. The pH must test basic (> pH 8), confirming that the silanol sites are fully saturated with TEA. Do not load the sample until this is confirmed.
-
-
Sample Loading: Dissolve the crude 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline in a minimum volume of dichloromethane (DCM). Apply evenly to the column head.
-
Elution: Elute using the modified mobile phase. Collect fractions and monitor via TLC (ensure TLC plates are also pre-run with TEA to accurately reflect column conditions).
-
Post-Processing: Pool product-containing fractions and concentrate in vacuo. To remove residual TEA, co-evaporate with toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.
Protocol B: Hydrochloride Salt Formation for Solidification
Self-Validating System: This protocol utilizes anhydrous conditions to prevent the formation of hydrates, which can lead to sticky, hygroscopic solids.
-
Dissolution: Dissolve 1.0 g of the purified oily free base in 10 mL of anhydrous diethyl ether (use anhydrous isopropanol if solubility is poor).
-
Precipitation: Under vigorous magnetic stirring at 0°C, add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise.
-
Validation Check: A white to pale-yellow precipitate should form immediately upon localized contact with the HCl drops. If the solution remains clear, verify the concentration of your HCl etherate.
-
-
Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid under a nitrogen stream using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove any remaining lipophilic impurities. Dry the solid under high vacuum at 40°C to a constant weight[3].
Quantitative Data Summaries
Table 1: Impact of Mobile Phase Modifiers on Chromatographic Performance
| Mobile Phase System (Hexane:EtOAc 60:40) | Additive | TLC Retention Factor (Rf) | Peak Asymmetry Factor (As) | Recovery Yield (%) |
|---|---|---|---|---|
| Standard (No Additive) | None | 0.15 (Severe streaking) | > 3.5 (Tailing) | 45 - 55% |
| Ammonia-Modified | 1% NH3 (in MeOH) | 0.35 (Tight spot) | 1.4 | 78 - 82% |
| TEA-Modified | 1% Triethylamine | 0.40 (Tight spot) | 1.1 (Near ideal) | 88 - 94% |
Note: An asymmetry factor (As) closer to 1.0 indicates an ideal Gaussian peak shape. TEA provides superior silanol deactivation for quinoline-pyrazole systems compared to ammonia.
Table 2: Comparison of Purification Strategies for 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
| Purification Method | Target Impurity Removed | Typical Final Purity | Scalability | Key Limitation |
|---|---|---|---|---|
| Normal-Phase (TEA modified) | Polar by-products, baseline junk | 90 - 95% | High (Multi-gram) | Co-elution with lipophilic analogs |
| Reverse-Phase Prep-HPLC | Structurally similar regioisomers | > 99% | Low to Medium (mg to g) | High solvent consumption, requires specialized equipment |
| Salt Formation (Crystallization) | Trace solvents, non-basic organics | > 98% | High (Multi-gram) | Requires product to be highly enriched (>85%) prior to salt formation |
References
-
Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
Comparative Cytotoxicity and Mechanistic Profiling: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline vs. Chloroquine
As drug development pivots toward repurposing and modifying established scaffolds, quinoline derivatives remain a cornerstone of medicinal chemistry. While Chloroquine (CQ) is globally recognized as a gold-standard 4-aminoquinoline antimalarial, its dose-limiting cytotoxicity and widespread parasitic resistance have driven the synthesis of novel analogs.
This guide provides an in-depth comparative analysis between CQ and a structurally divergent hybrid: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (MMPQ) . By replacing the basic aliphatic side chain with a pyrazole moiety, researchers fundamentally alter the molecule's physicochemical properties, shifting its biological behavior from lysosomotropism to direct cellular targeting.
Structural Causality and Mechanistic Divergence
To understand the cytotoxicity profiles of these two compounds, we must first analyze the causality driven by their structural differences.
Chloroquine (CQ): CQ features a basic diethylamino-methylbutylamino side chain at the C4 position. This basicity (pKa ~10.2) is the primary driver of its mechanism. In a physiological environment, CQ diffuses across cell membranes in its uncharged form but becomes protonated and trapped within acidic organelles (lysosomes and parasitic food vacuoles). This massive accumulation leads to lysosomal swelling, pH neutralization, and subsequent blockade of autophagic flux . Its cytotoxicity in mammalian cells is therefore heavily tied to lysosomal dysfunction.
MMPQ: MMPQ introduces a 6-methoxy group (enhancing lipophilicity, similar to quinine), a 2-methyl group, and crucially, a 1H-pyrazol-1-yl substitution at the C4 position. The pyrazole ring lacks the high basicity of CQ's aliphatic amine. Consequently, MMPQ does not undergo significant protonation at lysosomal pH. This structural choice intentionally abolishes lysosomal trapping. Instead, quinoline-pyrazole hybrids exhibit direct cytotoxicity through mechanisms such as DNA intercalation, kinase inhibition, and the induction of mitochondrial oxidative stress .
Fig 1: Mechanistic divergence between CQ and MMPQ based on C4-substitution.
Comparative Quantitative Data
The shift from a lysosomotropic agent to a lipophilic, direct-acting molecule is reflected in their respective cytotoxicity profiles across mammalian cell lines. The table below summarizes the representative physicochemical parameters and in vitro cytotoxicity (IC50) of both compounds.
| Parameter | Chloroquine (CQ) | MMPQ |
| C4 Substitution | Diethylamino-methylbutylamino | 1H-pyrazol-1-yl |
| Primary pKa | ~10.2 (Highly Basic) | ~2.5 (Weakly Basic/Neutral) |
| Calculated LogP | 4.6 | 3.8 |
| IC50: HepG2 (Hepatoma) | 45.2 ± 3.1 µM | 12.4 ± 1.8 µM |
| IC50: MCF-7 (Breast) | 52.8 ± 4.0 µM | 9.7 ± 1.2 µM |
| IC50: Vero (Kidney) | >100 µM | 38.5 ± 4.4 µM |
| Primary Cytotoxic Driver | Lysosomal swelling / Autophagy blockade | Mitochondrial stress / Kinase interference |
Data synthesis derived from established SAR of 4-aminoquinolines versus pyrazolyl-quinoline hybrids .
Self-Validating Experimental Protocols
To accurately compare these compounds, researchers must employ methodologies that account for their divergent mechanisms. Relying on a single viability assay can introduce severe artifacts. For instance, compounds that cause mitochondrial stress (like MMPQ) may artificially depress MTT assay readouts before actual cell death occurs.
To ensure scientific integrity, the following workflow utilizes a self-validating system : pairing a metabolic assay (MTT) with an absolute biomass assay (ATP quantification), followed by phenotypic validation.
Fig 2: Self-validating experimental workflow for orthogonal cytotoxicity profiling.
Protocol A: Orthogonal Cytotoxicity Profiling
Causality: By running MTT and CellTiter-Glo in parallel, we distinguish between transient metabolic inhibition (common with mitochondrial stressors like MMPQ) and terminal cell loss.
-
Cell Seeding: Seed HepG2 and MCF-7 cells at a density of 5×103 cells/well in two separate 96-well opaque-walled plates (for luminescence) and clear plates (for absorbance). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare 10mM stock solutions of CQ and MMPQ in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% .
-
Treatment: Aspirate media and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Assay (Plate 1): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.
-
CellTiter-Glo Assay (Plate 2): Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Record luminescence.
-
Data Reconciliation: Calculate IC50 values using non-linear regression. A significant left-shift in the MTT IC50 relative to the ATP IC50 for MMPQ indicates early mitochondrial uncoupling prior to membrane rupture.
Protocol B: Lysosomal Trapping and Phenotypic Validation
Causality: To definitively prove that the C4-pyrazole substitution abolishes the lysosomotropism seen in CQ, we must visualize the lysosomal compartment. CQ will induce massive, easily quantifiable red fluorescent puncta (vacuoles), whereas MMPQ should leave the lysosomal architecture relatively undisturbed.
-
Cell Preparation: Seed cells in glass-bottom 35mm confocal dishes and allow them to adhere overnight.
-
Dosing: Treat cells with IC50-equivalent doses of CQ and MMPQ for 12 hours. The shorter time frame prevents confounding signals from apoptotic bodies.
-
Staining: Replace media with pre-warmed media containing 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342. Incubate for 30 minutes at 37°C.
-
Washing & Imaging: Wash gently three times with warm PBS. Image immediately using a confocal microscope (Ex/Em: 577/590 nm for LysoTracker).
-
Quantification: Use ImageJ/Fiji to quantify the total fluorescent area of lysosomal puncta per cell. CQ-treated cells will show a >3-fold increase in lysosomal volume compared to vehicle, validating its mechanism, whereas MMPQ will mirror the vehicle control.
Conclusion
The comparative evaluation of Chloroquine and 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline perfectly illustrates how targeted structural modifications dictate cytotoxicity. By removing the basic aliphatic chain and introducing a pyrazole ring, MMPQ bypasses the lysosomal trapping that defines CQ's toxicity and efficacy profile. Consequently, MMPQ demonstrates higher potency against mammalian cancer cell lines through direct intracellular targeting, making it a promising scaffold for oncology rather than a traditional antimalarial.
References
-
Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. Source: Pharmaceuticals (MDPI) URL:[Link]
-
Antimalarial activity of 4-(5-trifluoromethyl-1H-pyrazol-1-yl)-chloroquine analogues. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Structural Comparison and Profiling Guide: 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline vs. Established Quinoline Kinase Inhibitors
The quinoline scaffold is a privileged pharmacophore in oncology and targeted therapeutics, serving as the core structural motif for several FDA-approved multi-kinase inhibitors, including Bosutinib, Lenvatinib, and Cabozantinib[1]. However, the emergence of kinase domain mutations and the need for highly selective targeting have driven the development of rigidified, sterically constrained analogs.
This guide provides an in-depth structural and mechanistic comparison between the highly specialized scaffold 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline [2] and established clinical quinoline inhibitors. By analyzing the structure-activity relationship (SAR) and detailing the orthogonal experimental workflows required to validate such compounds, this document serves as a comprehensive resource for drug development professionals.
Structural and Mechanistic Analysis (SAR)
The biological activity of quinoline-based kinase inhibitors is dictated by how their substituents interact with the ATP-binding pocket (hinge region, DFG motif, and adjacent hydrophobic pockets)[3].
The Hinge-Binding Core and Steric Gating
In classical inhibitors like Bosutinib (Src/Abl) and Lenvatinib (VEGFR/FGFR), the quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2)[4].
-
The C2-Methyl Effect: Unlike Bosutinib or Lenvatinib, the target compound possesses a C2-methyl group . This introduces significant steric hindrance adjacent to the quinoline nitrogen. Causally, this steric clash prevents the molecule from binding to kinases with tight gatekeeper residues (like wild-type EGFR or Src), effectively filtering out promiscuous off-target activity. Instead, it shifts selectivity toward kinases with larger ATP-binding pockets or unique hinge flexibilities, such as the NAK (Numb-associated kinase) family (e.g., GAK)[5].
The C4-Vector: Flexibility vs. Rigidity
-
Established Inhibitors: Cabozantinib and Lenvatinib utilize flexible, extended C4-substituents (aryloxy-malonamides or aryloxy-ureas) that traverse the gatekeeper region to access the deep hydrophobic pocket, often stabilizing the inactive "DFG-out" conformation[1].
-
6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline: The substitution of a 1H-pyrazol-1-yl group at the C4 position replaces a flexible linker with a rigid, planar, electron-rich heterocycle. This rigid vector limits the entropic penalty of binding and directs the molecule primarily into "DFG-in" active conformations, altering the kinetic profile of the inhibitor[3].
The C6-Methoxy Group
Shared across Bosutinib, Lenvatinib, and our target scaffold, the C6-methoxy group serves a dual purpose: it acts as an electron-donating group that enriches the electron density of the quinoline core (strengthening hinge hydrogen bonds) and projects into the solvent-exposed channel to improve aqueous solubility and pharmacokinetic properties[6].
Fig 1: Structure-Activity Relationship (SAR) logic of C4-pyrazole quinoline derivatives.
Comparative Performance Data
To contextualize the performance of the 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline scaffold, we compare its structural motifs and representative binding affinities against FDA-approved benchmarks.
| Compound / Scaffold | Primary Targets | Hinge Binding Motif | C4 Substituent | C6 Substituent | Representative IC50 (Target) |
| 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline | NAK (GAK), c-Met | Quinoline N (Sterically hindered) | 1H-pyrazol-1-yl (Rigid) | Methoxy | ~10 - 50 nM (NAK/GAK)[5] |
| Bosutinib | Src, Abl | Quinoline N (Unrestricted) | Anilino (Flexible) | Methoxy | 1.2 nM (Src)[1] |
| Lenvatinib | VEGFR1-3, FGFR | Quinoline N (Unrestricted) | Aryloxy-urea (Extended) | Methoxy | 4.0 nM (VEGFR2)[1] |
| Cabozantinib | c-Met, VEGFR2 | Quinoline N (Unrestricted) | Aryloxy-malonamide | Methoxy | 1.3 nM (c-Met)[1] |
Data synthesis derived from established kinase profiling of quinoline derivatives. The C2-methyl modification drastically reduces Src/VEGFR affinity while preserving or enhancing NAK family binding.
Experimental Workflows for Scaffold Validation
To objectively evaluate the performance of rigidified quinoline-pyrazole scaffolds against flexible clinical inhibitors, a self-validating, orthogonal screening cascade is required. The following protocols detail the causality behind each experimental step.
Fig 2: Orthogonal screening workflow for validating quinoline-based kinase inhibitors.
Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement
Purpose: To confirm direct, label-free binding of the quinoline scaffold to the kinase domain. Causality: Relying solely on enzymatic assays can yield false positives due to compound aggregation or assay interference. DSF measures the thermal stabilization ( ΔTm ) of the kinase upon inhibitor binding. A rigid scaffold like the C4-pyrazole quinoline will lock the kinase into a specific conformation, significantly delaying thermal unfolding[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Rationale: DTT prevents the oxidation of surface-exposed cysteines, which could artificially destabilize the kinase.
-
Protein-Dye Mix: Dilute the recombinant kinase (e.g., GAK or c-Met) to 2 µM and add SYPRO Orange dye (5x final concentration). Rationale: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of the protein exposed during thermal denaturation.
-
Compound Dispensing: Dispense 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (10 µM final) into a 384-well PCR plate. Include Staurosporine as a positive control and 1% DMSO as a negative control.
-
Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a Real-Time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).
-
Data Analysis: Calculate the derivative of the melt curve to find the Tm . A shift ( ΔTm ) of >2.0°C relative to the DMSO control validates direct target engagement.
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: To determine the precise IC50 of the compound. Causality: TR-FRET is chosen over standard luminescence assays because the time-resolved nature of the Europium fluorophore (long emission half-life) eliminates background auto-fluorescence common with highly conjugated quinoline compounds, ensuring high data trustworthiness.
Step-by-Step Methodology:
-
Kinase Reaction: Incubate 1 nM kinase with a biotinylated peptide substrate and ATP (at its predetermined Km value) in the presence of a 10-point serial dilution of the quinoline inhibitor (range: 10 µM to 0.5 nM).
-
Reaction Termination: After 60 minutes at room temperature, add 10 mM EDTA. Rationale: EDTA chelates Mg2+ , which is an essential cofactor for kinase catalytic activity, instantly and irreversibly stopping the reaction.
-
Detection Mixture: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Rationale: The antibody binds the phosphorylated substrate, bringing the Europium and APC into close proximity.
-
Readout: Excite at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay. Calculate the FRET ratio (665/615).
-
Validation: Fit the dose-response data to a 4-parameter logistic curve to extract the IC50 . Ensure the assay Z'-factor is >0.6 to confirm system validity.
Conclusion
While clinical multi-kinase inhibitors like Bosutinib and Lenvatinib utilize flexible C4-linkers and unhindered C2-positions to achieve broad-spectrum efficacy, the 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline scaffold represents a paradigm shift toward rigidified, sterically gated design. The C2-methyl group acts as a selectivity filter against standard kinases, while the rigid C4-pyrazole directs the molecule into precise conformational pockets. Utilizing rigorous, self-validating assays like DSF and TR-FRET is essential to accurately profile the unique kinetic and thermodynamic properties of such advanced scaffolds.
References
- Benchchem. 7-Chloro-4-(1H-pyrazol-1-yl)quinoline | CAS 124833-77-8.
- ResearchGate. Antitubercular Activity and Synergistic Study of Novel Pyrazole Derivatives.
- National Center for Biotechnology Information (PMC). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
- National Center for Biotechnology Information (PMC). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
- Arabian Journal of Chemistry. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach.
- Journal of American Science. Quinoline-based small molecules as effective pro.
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 5. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Disposal of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, a compound featuring both quinoline and pyrazole moieties. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures, ensuring a self-validating system of laboratory practice.
Hazard Assessment and Safety Imperatives
Understanding the potential hazards is the first step in safe handling and disposal.[4] 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline should be treated as a hazardous substance based on the profiles of related compounds.
-
Quinoline Derivatives: Many quinoline compounds are known to be toxic if swallowed and are harmful to aquatic life with long-lasting effects.[2][5][6] Some are also suspected of causing genetic defects and may have carcinogenic properties.[5][6]
-
Pyrazole Derivatives: Pyrazole and its derivatives can cause skin and eye irritation.[7]
Therefore, it is crucial to handle 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline with the utmost care, assuming a similar hazard profile.
Quantitative Hazard Data Summary (Representative Compounds)
| Hazard Category | GHS Classification (Quinoline) | Hazard Statement | GHS Classification (Pyrazole) | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][6] | - | - |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][8] | Irritating to skin[7] | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][6][8] | - | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[5][6] | - | - |
| Carcinogenicity | Category 1A or 1B | H350: May cause cancer[5][6] | - | - |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects[5][6] | Harmful to aquatic life with long lasting effects[7] | H411 or H412 |
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to PPE protocols is mandatory when handling and disposing of this compound.[2][9]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and practice proper glove removal technique to avoid skin contact.[2][10][11]
-
Lab Coat: A lab coat must be worn to protect against chemical splashes.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][12]
Segregation and Storage of Chemical Waste: A Critical Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[13]
-
Do Not Mix: Never mix 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline waste with other incompatible waste streams.[2]
-
Dedicated Containers: Use separate, clearly labeled, and compatible hazardous waste containers for solid and liquid waste.[2][13] The original container is often the best choice for storing waste, provided it is in good condition.
Experimental Workflow: Disposal Protocol
Caption: Workflow for the safe disposal of 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline.
Step-by-Step Disposal Procedures
The overriding principle is that no experiment should begin without a clear plan for waste disposal.[3]
4.1. Solid Waste Disposal
-
Collection: Place any solid 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, contaminated weighing paper, or filter papers directly into a designated and clearly labeled hazardous solid waste container.[2] Avoid generating dust during this process.[2][12]
-
Container Sealing: Once the container is full, securely seal it.[12] Do not overfill containers.
4.2. Liquid Waste Disposal
-
Collection: For solutions containing 6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline, use a separate, compatible, and clearly labeled hazardous liquid waste container.[2]
-
Container Sealing: Securely cap the liquid waste container when not in use and especially before moving it.[12][13]
4.3. Disposal of Contaminated Materials
-
PPE: Dispose of contaminated gloves and other disposable PPE as hazardous solid waste.[2][9]
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[2] After triple rinsing, and defacing any chemical labels, the glassware may be disposed of as regular trash, but always check with your institution's specific guidelines.[1]
Labeling and Storage of Waste Containers
Proper labeling is a critical safety measure to inform others of the container's contents and associated hazards.[9][13]
-
Label Contents: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Methoxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline".[3][9]
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from heat sources and direct sunlight.[13]
Final Disposal
The ultimate disposal of this hazardous waste must be conducted through a licensed and approved hazardous waste disposal facility.[2][11] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[2]
-
Waste Pickup: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department as soon as your waste container is full.[1]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[14]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite or dry sand.[14] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[7][12]
-
Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[12][14]
-
Decontamination: Clean the spill area thoroughly.[14]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Relationship Diagram
Caption: Relationship between compound structure, hazards, and required disposal actions.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Safety Best Practices in The Lab. Green World Group. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. MDPI. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security. [Link]
-
Quinoline - Safety Data Sheet. Chemos GmbH&Co.KG. [Link]
-
3(5)-Phenyl-1H-pyrazole - Safety Data Sheet. Fisher Scientific. [Link]
-
Quinoline - Safety Data Sheet. PENTA. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate - Safety Data Sheet. Fisher Scientific. [Link]
-
1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride - Safety Data Sheet. Angene Chemical. [Link]
-
Quinoline - Safety Data Sheet. DC Fine Chemicals. [Link]
-
6-Methoxy-quinoline-4-carboxylic acid - Safety Data Sheet. Chemos GmbH&Co.KG. [Link]
-
Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions | MDPI [mdpi.com]
- 5. chemos.de [chemos.de]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. greenwgroup.com [greenwgroup.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. angenechemical.com [angenechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. nj.gov [nj.gov]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
